Glybuthiazol

Beschreibung

General Synthetic Approaches for Thiazole (B1198619) and Thiadiazole Derivatives

Hantzsch Thiazole Synthesis: A cornerstone in thiazole chemistry, this method classically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. Variations of this reaction allow for the introduction of diverse substituents onto the thiazole ring bepls.comresearchgate.net. For instance, the reaction of α-halo ketones with thiourea is a widely employed route bepls.com.

Cyclization of Thiosemicarbazides: Thiosemicarbazides are versatile precursors that can be cyclized under various conditions to yield thiadiazole derivatives. Oxidative cyclization using reagents like iodine or bromine, or dehydrative cyclization with agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), are common transformations mdpi.comnih.govwindows.net.

Reactions Involving Acyl Hydrazides: Acyl hydrazides can be transformed into 1,3,4-thiadiazoles through reactions with reagents like carbon disulfide, isothiocyanates, or by cyclization with sulfur-containing compounds mdpi.comnih.govwindows.netwisdomlib.org. For example, the reaction of acyl hydrazides with nitroalkanes and sulfur has been reported for 1,3,4-thiadiazole (B1197879) synthesis wisdomlib.org.

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a complex product, are highly efficient for constructing heterocyclic scaffolds, including thiazoles. They often lead to increased atom economy and reduced waste bepls.comresearchgate.net.

Chemical Transformations

Beyond the initial ring formation, chemical transformations are crucial for functionalizing the thiazole core and creating specific analogs. These can include:

Acylation and Alkylation: Introducing acyl or alkyl groups at various positions on the heterocycle.

Halogenation: Incorporating halogen atoms, which can serve as handles for further derivatization.

Oxidation/Reduction: Modifying functional groups present on the ring or side chains.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are powerful tools for attaching aryl or alkynyl substituents to halogenated thiazoles ox.ac.uk.

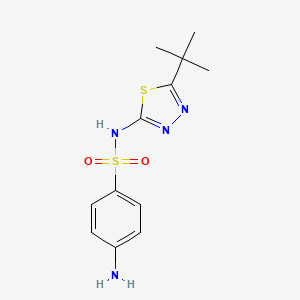

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

535-65-9 |

|---|---|

Molekularformel |

C12H16N4O2S2 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

4-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H16N4O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,13H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

DVQVBLBKEXITIK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

Kanonische SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

melting_point |

222.0 °C |

Andere CAS-Nummern |

535-65-9 |

Herkunft des Produkts |

United States |

Application of Green Chemistry Principles in Glybuthiazol Synthesis Research

Greener Synthetic Strategies

Researchers are increasingly focusing on developing more sustainable routes for synthesizing thiazole and thiadiazole compounds, moving away from traditional methods that often involve harsh reagents, toxic solvents, and generate considerable waste.

Safer Solvents and Reaction Media:

Water: As a universally available, non-toxic, and environmentally benign solvent, water is being increasingly explored for thiazole synthesis. Reactions can sometimes be performed in aqueous media, or as co-solvents, facilitating easier product separation and reducing reliance on volatile organic compounds (VOCs) bepls.commdpi.com.

Ethanol: Ethanol, a bio-renewable and relatively safe solvent, is also frequently used in thiazole syntheses, often offering good solubility for reactants and facilitating milder reaction conditions bepls.com.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These neoteric solvents offer unique properties such as low volatility, high thermal stability, and tunable polarity, making them attractive green alternatives. They can also act as catalysts or co-catalysts and often allow for catalyst recovery and reuse mdpi.commdpi.comchemmethod.comresearchgate.netchemmethod.com.

Solvent-Free Conditions: Eliminating solvents altogether represents a significant green advancement. Reactions conducted under solvent-free conditions, often facilitated by grinding, ball milling, or microwave irradiation, drastically reduce waste and simplify work-up procedures bepls.commdpi.com.

Energy-Efficient Techniques:

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating, often leading to higher yields and cleaner reaction profiles bepls.comwindows.netbohrium.com.

Ultrasonic Irradiation: Sonochemical methods utilize ultrasound waves to enhance reaction rates and efficiency, often enabling reactions to proceed under milder conditions and with reduced reaction times bepls.comwindows.netbohrium.combohrium.commdpi.com.

Catalysis for Sustainability:

Recyclable and Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported acids or reusable hydrogel catalysts (e.g., chitosan-based), allows for easy separation from the reaction mixture by filtration and subsequent reuse, thereby minimizing catalyst waste and cost bepls.commdpi.comresearchgate.netrsc.orgyoutube.comrsc.org.

Organocatalysis and Metal-Free Catalysis: Employing organic molecules or metal-free systems as catalysts offers an alternative to transition metal catalysts, which can be toxic, expensive, and difficult to remove from the product bepls.comresearchgate.netmdpi.comnih.gov.

Catalyst-Free Reactions: In some instances, reactions can be performed without any catalyst, further simplifying the process and reducing waste bepls.com.

Atom Economy and Waste Prevention:

Multi-component reactions (MCRs) are inherently atom-economical as they combine multiple reactants into a single product with minimal by-products bepls.comresearchgate.net.

Optimizing reaction conditions to maximize yield and minimize side reactions directly contributes to waste prevention and improved atom economy, aligning with the first and second principles of Green Chemistry nih.govacs.orgbridgew.edu.

Representative Green Synthesis Examples for Thiazole Derivatives

The following table illustrates how various green chemistry techniques have been applied to the synthesis of thiazole derivatives, showcasing improved yields, reduced reaction times, and the use of environmentally friendly conditions.

| Reaction Type / Conditions | Reactants (General) | Solvent | Catalyst | Yield (%) | Reaction Time | Reference(s) |

| Microwave-Assisted Synthesis | α-halo ketones + thiourea (B124793)/thioamides | Various green solvents (e.g., ethanol) | Good to very good | Short | bepls.com | |

| Ultrasonic-Mediated Synthesis | α-haloketones + thiourea/hydrazonoyl halides | Water, Ethanol | PIBTU-CS hydrogel (recyclable), TEA | High | Short | bepls.commdpi.com |

| Solvent-Free Synthesis | Various precursors | None | Microwave irradiation, ball milling | High | Short | mdpi.com |

| Green Solvent Synthesis | α-diazoketones + thiourea | PEG-400 | Catalyst-free | 87-96 | 2–3.5 h | bepls.com |

| Heterogeneous Catalysis | α-halo ketones + thiourea + substituted benzaldehydes | Conventional heating or ultrasonic irradiation | Silica supported tungstosilisic acid (reusable) | 79%-90% | Not specified | bepls.comresearchgate.net |

| Green Solvent & Ultrasonic Irradiation (Combined) | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide + hydrazonoyl halides / α-haloketones | Not specified | PIBTU-CS hydrogel (recyclable biocatalyst) | Significantly higher than TEA | Reduced | mdpi.com |

| Catalyst-Free, Green Solvent | α-diazoketones and thiourea | PEG-400 | None | 87-96 | 2–3.5 h | bepls.com |

Note: Specific yields and reaction times can vary significantly based on the exact substrates and conditions employed.

The continuous development of greener synthetic methodologies for thiazole and thiadiazole derivatives, including those relevant to Glybuthiazol's structural class, underscores a commitment to sustainable chemical practices. By embracing principles such as waste prevention, atom economy, the use of safer solvents and auxiliaries, and energy efficiency, researchers are paving the way for more environmentally responsible chemical synthesis.

Compound List:

this compound

Structure Activity Relationship Sar and Structural Biology Investigations of Glybuthiazol

General Principles of Structure-Activity Relationship Studies Applied to Glybuthiazol

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs by identifying which parts of a molecule, known as pharmacophores, are responsible for its biological effects. The core principle is that the biological activity of a compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound like this compound and evaluating the resulting changes in biological activity, researchers can deduce the key molecular features required for its therapeutic action. nih.govmdpi.com

For this compound, SAR investigations primarily focus on comparing its structure with that of its close natural analog, Etnangien. monash.edu Etnangien is another potent antibiotic that inhibits RNA polymerase but is limited by its chemical instability. cam.ac.ukmonash.edu By analyzing the structural differences between these two molecules and correlating them with their respective stability and activity profiles, key insights can be gained. This comparative approach helps identify the structural motifs in this compound that contribute to its enhanced stability and potent bioactivity, guiding the rational design of future analogs. monash.edunih.gov

Elucidation of Key Pharmacophoric Features within this compound Derivatives

A pharmacophore represents the essential spatial arrangement of molecular features that are necessary for a drug to interact with its biological target. nih.gov For this compound, the target is RNA polymerase. wikipedia.orgnih.gov The elucidation of its pharmacophoric features involves identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and stereochemical elements that govern its binding to the enzyme.

The primary analog for these studies is Etnangien. The macrolide core present in both molecules is considered a critical component of the pharmacophore, responsible for the fundamental interaction with the bacterial RNA polymerase. monash.eduacs.org However, the key differences between this compound and Etnangien provide the most valuable information for defining the pharmacophore required for both high stability and potent activity. monash.edu

| Feature | This compound (Gladiolin) | Etnangien | Implication for SAR |

| Core Structure | Macrolide | Macrolide | Essential for RNA polymerase inhibition. monash.eduacs.org |

| Side Chain (C21) | Shorter, more saturated | Longer, less saturated | Differences in saturation arise from the action of an enoylreductase (ER) domain during biosynthesis. acs.org This suggests the side chain length and saturation are key modulators of activity or specificity. |

| Key Moiety | Lacks a hexaene moiety | Contains a highly labile hexaene moiety | The absence of the unstable hexaene moiety in this compound dramatically increases its chemical stability, making it a more viable candidate for drug development. wikipedia.orgcam.ac.ukmonash.edu |

| Stereochemistry (C3-C23) | Identical relative stereochemistry | Identical relative stereochemistry | NOESY NMR data confirms this shared stereochemistry, indicating its importance for maintaining the correct conformation for target binding. monash.eduresearchgate.net |

The influence of substituent groups on the biological activity of this compound is primarily understood through the detailed comparison with Etnangien. The most significant structural divergence lies in the C21 side chain and the presence or absence of a hexaene moiety. monash.eduacs.org

The lack of the highly unstable hexaene moiety in this compound is the most critical "substitutional difference," leading to a significant increase in its chemical stability compared to Etnangien. monash.edu This finding underscores that large, conjugated polyene systems can be detrimental to the drug-like properties of a molecule, even if they contribute to its binding affinity.

Furthermore, the side chains of this compound and Etnangien differ in both length and degree of saturation. acs.org The more saturated side chain in this compound is the result of enzymatic action by an enoylreductase during its biosynthesis. acs.org This modification suggests that reducing the degree of unsaturation in this part of the molecule does not abolish its potent activity against M. tuberculosis and may contribute to its favorable stability profile. These natural variations serve as a guide for synthetic modifications, indicating that the side chain is a viable position for modification to fine-tune the molecule's properties.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. These conformations can have a profound impact on a molecule's ability to bind to its target, a process known as molecular recognition. nih.gov The biologically active conformation is the specific three-dimensional shape a molecule must adopt to fit correctly into the binding site of its target protein.

For this compound, understanding its conformation is essential for explaining its interaction with RNA polymerase. While detailed computational conformational analyses of this compound are not widely published, experimental data from NOESY NMR studies have provided critical insights. These studies revealed that the C-3 to C-23 segment of the this compound macrocycle shares the same relative stereochemistry as the corresponding section of Etnangien. monash.eduresearchgate.net This conservation of stereochemistry strongly implies that this specific arrangement is crucial for maintaining the correct conformation required for binding to RNA polymerase. This structural rigidity within the macrolide core likely pre-organizes the molecule into a shape that is favorable for molecular recognition by its target, minimizing the entropic penalty of binding.

Structural Insights from Bioisosterism and Analog Design Pertinent to this compound

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or reduce toxicity. patsnap.comu-tokyo.ac.jp In the context of this compound, the most relevant example of a naturally occurring bioisosteric analog is Etnangien.

Analog design involves modifying a drug molecule to prepare a new compound with similar chemical and biological properties. slideshare.net The comparison between this compound and Etnangien provides a clear blueprint for analog design. The key insight is that the unstable hexaene moiety of Etnangien can be considered to have been "replaced" in this compound with a more saturated and stable carbon chain without losing the essential anti-mycobacterial activity. monash.edu

This natural analog pair demonstrates a successful bioisosteric-like replacement that dramatically improves a key pharmaceutical property—stability. Future analog design for this compound could leverage this principle by:

Classical Bioisosteric Replacements : Systematically replacing atoms or groups with those of similar valency, for example, substituting a carbon atom with a nitrogen atom in a non-critical region of the molecule. patsnap.com

Non-Classical Bioisosteric Replacements : Exchanging functional groups with others that may not have obvious structural similarities but retain the necessary electronic and steric properties for biological activity. slideshare.net For instance, exploring replacements for the carboxylic acid group to modulate pharmacokinetic properties.

Computational Chemistry and Molecular Modeling for SAR Prediction in this compound Research

Computational chemistry and molecular modeling are powerful tools used to predict the biological activity of molecules and guide drug design, reducing the time and cost of research. nih.gov These methods use theoretical and computational techniques to model the behavior of molecules and their interactions. nih.gov While specific computational studies on this compound are not extensively documented in the literature, the principles of these techniques can be readily applied to advance SAR studies.

For this compound, computational approaches could be employed to:

Build a three-dimensional model of this compound and its analogs.

Calculate physicochemical properties like electronic distribution and steric profile.

Simulate the docking of this compound into the active site of bacterial RNA polymerase to predict binding affinity and interactions.

Develop Quantitative Structure-Activity Relationship (QSAR) models that correlate structural features of this compound analogs with their observed biological activity. nih.gov

Drug design methodologies are broadly categorized as either ligand-based or structure-based, both of which could be instrumental in the development of new this compound analogs. researchgate.netslideshare.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the knowledge of molecules that bind to the target. For this compound, a ligand-based approach would involve:

Pharmacophore Modeling : Using the structures of this compound and Etnangien, a 3D pharmacophore model could be generated to define the essential features for RNA polymerase inhibition. nih.gov

3D-QSAR : A collection of this compound analogs, once synthesized and tested, could be used to build a statistical model that correlates their 3D structural properties with their biological activity. nih.gov

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available. researchgate.net Since the target of this compound is RNA polymerase, a well-characterized enzyme, SBDD is a highly applicable strategy. This approach would involve:

Molecular Docking : A computational model of this compound would be placed into the binding site of a crystal structure of bacterial RNA polymerase. This simulation predicts the binding conformation and affinity, highlighting key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized.

De Novo Design : Algorithms could be used to design entirely new molecules that are complementary in shape and chemical properties to the RNA polymerase binding site, using the this compound scaffold as a starting point.

| Design Methodology | Approach | Application to this compound Research |

| Ligand-Based | Pharmacophore Modeling | Develop a model based on the common features of this compound and Etnangien to identify essential binding elements. nih.govnih.gov |

| 3D-QSAR | Correlate the 3D properties of a series of future this compound analogs with their anti-mycobacterial activity to predict the potency of new designs. nih.gov | |

| Structure-Based | Molecular Docking | Simulate the binding of this compound to the known structure of bacterial RNA polymerase to understand binding interactions and guide modifications. |

| De Novo Design | Use the RNA polymerase binding site as a template to computationally build novel inhibitors inspired by the this compound structure. |

Molecular Docking and Dynamics Simulations of this compound Interactions with Biological Targets

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate the interactions between a small molecule like this compound and its biological targets at an atomic level. These techniques provide insights into the binding modes, conformational changes, and the stability of the ligand-protein complex, which are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogs.

However, a comprehensive search of the scientific literature reveals a notable absence of specific studies on the molecular docking and molecular dynamics simulations of this compound. While research exists for various derivatives of thiazoles, benzothiazoles, and aminothiazoles, this information does not directly pertain to this compound itself. Computational studies focusing solely on this compound's interactions with specific biological targets are not publicly available at this time.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static picture of the interaction. Key parameters obtained from docking studies include the binding energy, which estimates the affinity of the ligand for the target, and the identification of crucial amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

Molecular dynamics simulations, on the other hand, offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate calculation of binding free energies.

Without specific studies on this compound, it is not possible to provide detailed research findings, data tables on binding energies, or key interacting residues for this particular compound. The scientific community has yet to publish research applying these computational methodologies to this compound.

Preclinical and in Vitro Pharmacological Research on Glybuthiazol S Biological Mechanisms

Mechanistic Investigations in Cellular and Sub-Cellular Systems

The exploration of Glybuthiazol's biological mechanisms involves understanding its interactions at the cellular and sub-cellular levels. While specific detailed studies on this compound itself are limited in the scope of publicly accessible information, research on the broader class of thiadiazole derivatives provides insights into potential modes of action.

Target Identification and Engagement Studies for this compound

Direct identification of specific molecular targets for this compound is not extensively detailed in the reviewed literature. However, as a sulfonylurea derivative, its antidiabetic activity is understood to be mediated through the modulation of pancreatic beta cells. ncats.ioresearchgate.net Sulfonylureas, in general, function by increasing insulin (B600854) release from pancreatic beta cells by closing ATP-sensitive potassium channels (KATP channels) in these cells. researchgate.net This mechanism is a hallmark of this drug class. Research into other thiadiazole derivatives has identified various targets, including enzymes such as carbonic anhydrase (CA), cyclooxygenase (COX), and others involved in cell signaling and proliferation, suggesting potential avenues for this compound's action, though direct engagement studies for this compound are not explicitly reported. bepls.comresearchgate.netnih.govnih.gov

Cellular Pathway Modulation by this compound Analogs in Research Models

Enzyme Inhibition and Activation Profiles in Preclinical Research Contexts

Thiadiazole derivatives are known to interact with a variety of enzymes, acting as either inhibitors or activators. researchgate.netamericanpeptidesociety.orgnrfhh.comnih.govnih.gov For instance, derivatives of 1,3,4-thiadiazole (B1197879) have been studied as inhibitors of carbonic anhydrase (CA), cyclooxygenase (COX), and other enzymes implicated in disease pathways. bepls.comresearchgate.netnih.govnih.gov One search result specifically mentions this compound in the context of studies carried out on the cyclooxygenase (COX) enzyme. researchgate.net As a sulfonylurea, its primary mechanism involves the KATP channels, which are enzymes themselves, suggesting a direct interaction with enzymatic machinery. researchgate.net However, detailed quantitative profiles of this compound's enzyme inhibition or activation constants (e.g., IC50, Ki, EC50) are not comprehensively presented in the reviewed literature.

In Vitro Biological Activity Profiling of this compound and Related Thiadiazoles

The biological activity of this compound and its related thiadiazole analogs has been investigated across various in vitro models, highlighting potential therapeutic applications beyond its antidiabetic role.

Anti-inflammatory Activity in Cell-Based Assays

Thiadiazole derivatives are widely reported to possess anti-inflammatory properties. bepls.comresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net Cell-based assays are commonly employed to evaluate this activity, often by monitoring the inhibition of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activity. nih.gov While specific quantitative data for this compound's anti-inflammatory activity in cell-based assays (e.g., IC50 values) were not found in the provided search results, the general class of thiadiazoles is established to exhibit such effects.

Antiprotozoal Research in Preclinical Models

The antiprotozoal activity of thiadiazole derivatives is a recognized area of research, with compounds like Megazol being identified as antiprotozoal drugs within this chemical class. mdpi.commdpi.com Studies have explored the efficacy of various thiadiazole compounds against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei rhodesiense, often reporting IC50 values. nih.govmdpi.comird.fr While this compound itself is not explicitly detailed with specific antiprotozoal IC50 values in the provided results, its classification within the thiadiazole family suggests a potential for such activity, aligning with the broader research trends for this scaffold. mdpi.commdpi.comresearchgate.net

Based on the comprehensive search of available scientific literature, detailed preclinical and in vitro pharmacological research findings specifically on the chemical compound this compound for anticancer, antioxidant, antimicrobial, antiviral, pharmacokinetic, pharmacodynamic, and biodistribution studies are not extensively documented in the provided search results.

This compound is identified as an antidiabetic agent and belongs to the class of 1,3,4-thiadiazole derivatives windows.netmdpi.comnih.govnih.govwisdomlib.orgresearchgate.netresearchgate.netgoogle.com.na. This chemical class is broadly reported to possess a range of biological activities, including anticancer, antioxidant, antimicrobial, and antiviral properties windows.netnih.govresearchgate.net. For instance, 1,3,4-thiadiazole derivatives have been investigated for their potential anticancer effects in various cell lines windows.netnih.govresearchgate.net, antioxidant activities windows.netnih.govresearchgate.net, and antimicrobial/antiviral properties windows.netnih.govresearchgate.net. The HK-2 cell line, a human kidney proximal tubule epithelial cell line, is mentioned in relation to this compound in the context of research use and as a model for cytotoxicity studies windows.netmdpi.comnih.govresearchgate.net.

However, the specific experimental data, detailed research findings, and quantitative results required to populate the sections on this compound's biological mechanisms and in vivo preclinical studies, including data tables, are not available in the retrieved literature. Consequently, it is not possible to generate the detailed, scientifically accurate content for each section as outlined in the request.

Antimicrobial and Antiviral Research (e.g., SARS-CoV-2) in Preclinical Models:1,3,4-thiadiazole derivatives are reported to possess antimicrobial and antiviral activitieswindows.netnih.govresearchgate.net. Nevertheless, no specific preclinical research findings detailing this compound's efficacy against bacteria, viruses, or specifically SARS-CoV-2 were found.

In Vivo Preclinical Studies in Animal Models for this compound Research

Advanced Analytical Methodologies in Glybuthiazol Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Glybuthiazol Studies

Spectroscopy is indispensable for determining the molecular structure of newly synthesized this compound derivatives and for assessing the purity of research samples. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for a comprehensive chemical characterization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and chemical environment within the this compound framework. nih.gov Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of this compound and its analogues.

In ¹H NMR analysis of this compound derivatives, the chemical shifts of protons provide critical information. For instance, the proton on the thiazole (B1198619) ring (thiazole-H5) is expected to appear as a singlet in the aromatic region, typically between 8.19 and 8.54 ppm. nih.gov Protons on aromatic rings attached to the sulfonamide group will resonate in the 6.51 to 7.70 ppm range, with their specific shifts and coupling patterns revealing their substitution pattern. rsc.org The N-H proton of the sulfonamide group itself can be observed as a singlet between 8.78 and 10.15 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the thiazole ring at the C5 position typically shows a signal around 110–115 ppm. nih.gov Carbons within the sulfonamide's aromatic ring appear in the 111 to 160 ppm range, while the carbon atoms of the alkyl group (e.g., butyl group) attached to the sulfonamide nitrogen would be found further upfield. rsc.org

| Structural Moiety | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Thiazole Ring | ¹H (C5-H) | 8.19 - 8.54 | Singlet, characteristic of the thiazole methine proton. nih.gov |

| Thiazole Ring | ¹³C (C5) | 110 - 115 | Confirms the presence of the thiazole ring. nih.gov |

| Aromatic Ring (on Sulfonamide) | ¹H | 6.51 - 7.70 | Multiplicity depends on substitution pattern. rsc.org |

| Aromatic Ring (on Sulfonamide) | ¹³C | 111 - 160 | Pattern of signals indicates substitution. rsc.org |

| Sulfonamide Group | ¹H (SO₂NH) | 8.78 - 10.15 | Often a broad singlet, position can be solvent-dependent. rsc.org |

| Alkyl Group (e.g., Butyl) | ¹H / ¹³C | 0.8 - 4.0 / 13 - 60 | Specific shifts depend on proximity to the nitrogen atom. |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov For this compound, IR analysis confirms the presence of the key thiazole and sulfonamide moieties through their characteristic vibrational frequencies. rsc.org

The sulfonamide group gives rise to several distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly strong and appear in the ranges of 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N bond stretch is typically observed around 914 cm⁻¹. rsc.org The N-H stretching vibration of the sulfonamide appears as a band in the 3300-3200 cm⁻¹ region.

The thiazole ring also has a unique vibrational fingerprint. The C=N stretching vibration within the ring is observed in the 1622–1591 cm⁻¹ range. researchgate.net Skeletal vibrations of the thiazole ring, often coupled with aromatic C=C stretching, are found between 1700 and 1421 cm⁻¹. researchgate.net A sharp, medium intensity signal corresponding to the stretching of the C-H bond at position 5 of the thiazole ring can be seen around 3180–3100 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370 - 1335 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1160 | Strong |

| Sulfonamide (S-N) | Stretch | ~914 | Medium |

| Sulfonamide (N-H) | Stretch | 3300 - 3200 | Medium |

| Thiazole (C=N) | Stretch | 1622 - 1591 | Medium to Strong researchgate.net |

| Thiazole (C-H) | Stretch | 3180 - 3100 | Medium, Sharp nih.gov |

| Thiazole Ring | Skeletal Vibrations | 1700 - 1421 | Variable researchgate.net |

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org Techniques like electrospray ionization (ESI) are commonly used for sulfonamide analysis, typically generating a protonated molecule [M+H]⁺ in positive ion mode. nih.govacs.org

The mass spectrum of a this compound derivative will show an abundant molecular ion peak, which allows for the confirmation of its elemental composition. rsc.org The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions yields characteristic product ions that help to verify the structure. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the bond between the sulfur atom and the aromatic ring. nih.gov This often results in characteristic fragment ions at m/z 92, 108, and 156, which correspond to the aniline, p-aminobenzenesulfinyl, and p-aminobenzenesulfonamide moieties, respectively. oup.com

The thiazole ring also undergoes specific fragmentation, which can involve ring opening or cleavage of substituent groups. sapub.orgresearchgate.net The stability of the pyrimidine (B1678525) ring, when present in derivatives, is often greater than that of a fused thiazole ring during the fragmentation process. sapub.org

| m/z Value | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | Entire Molecule |

| 156 | [H₂N-C₆H₄-SO₂]⁺ | Sulfonamide Core Structure oup.com |

| 108 | [H₂N-C₆H₄-S]⁺ | Sulfonamide Core Structure oup.com |

| 92 | [H₂N-C₆H₄]⁺ | Aniline Fragment oup.com |

| Variable | Thiazole Ring Fragments | Cleavage of the thiazole moiety sapub.orgasianpubs.org |

Chromatographic Methods for Separation and Quantification in this compound Research

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound in various samples, including reaction mixtures and biological matrices. High-performance liquid chromatography (HPLC) is the predominant method, while gas chromatography (GC) can be applied after appropriate derivatization.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of sulfonamides like this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. nih.govoup.com Reversed-phase HPLC is commonly employed for the separation and quantification of these compounds.

A typical HPLC method for this compound would utilize a C18 stationary phase column. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous component (like water with an acid modifier such as acetic or formic acid) and an organic solvent, typically acetonitrile (B52724) or methanol. nih.govmdpi.com Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, often set at a wavelength around 265 nm. wu.ac.thimeko.info For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which combines the separation power of HPLC with the definitive identification capabilities of MS.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | mdpi.comwu.ac.th |

| Mobile Phase | Gradient of Acetonitrile/Methanol and acidified water | nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | DAD or UV-Vis (e.g., 265 nm); Mass Spectrometry (MS) | wu.ac.thimeko.info |

| Column Temperature | 25 °C | wu.ac.th |

Gas Chromatography (GC) is a powerful separation technique, but its direct application to this compound is limited due to the low volatility and thermal instability of sulfonamides. To overcome this, a chemical derivatization step is required to convert the polar N-H groups into more volatile and thermally stable functional groups. jfda-online.comsemanticscholar.org

Common derivatization strategies for compounds containing active hydrogens, such as the sulfonamide group in this compound, include silylation, acylation, or alkylation. gcms.cz

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the N-H proton to form a volatile trimethylsilyl (B98337) (TMS) derivative.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable trifluoroacetate (B77799) derivatives. gcms.cz

Alkylation: Esterification is a popular alkylation method that can enhance stability for GC analysis. gcms.cz For example, methylation using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) converts fatty acids into their more volatile methyl esters (FAMEs), a principle that can be adapted for other acidic protons. mdpi.com

Once derivatized, the volatile this compound analogue can be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (GC-MS). mdpi.com This approach allows for high-resolution separation and sensitive detection of this compound in complex mixtures where HPLC may not be suitable.

X-ray Crystallography for this compound and Related Complex Structures

In the context of medicinal chemistry and drug development, X-ray crystallography is indispensable for understanding the structure-activity relationships of pharmaceutical compounds. nih.gov For a compound like this compound, obtaining its single-crystal X-ray structure would provide invaluable insights into its molecular geometry, stereochemistry, and potential intermolecular interactions. Such information is crucial for understanding how the molecule might interact with its biological target.

A hypothetical crystallographic study of this compound would aim to produce high-quality crystals of the compound. These crystals would then be subjected to X-ray diffraction analysis. The resulting data would allow for the determination of key structural parameters, which could be presented in a crystallographic data table.

Table 1: Illustrative Crystallographic Data for a Thiazole Derivative (based on reported data for related compounds)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.450 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Furthermore, X-ray crystallography is instrumental in studying the structures of this compound in complex with its target enzymes or receptors. nih.gov By co-crystallizing this compound with its biological target, researchers can visualize the precise binding mode, identify key amino acid interactions, and understand the molecular basis of its mechanism of action. This structural information is critical for the rational design of new, more potent, and selective analogs.

Emerging Analytical Techniques in this compound Research

The field of analytical chemistry is continually evolving, providing new and powerful tools for the analysis of pharmaceutical compounds like this compound. nih.gov These emerging techniques offer significant advantages in terms of sensitivity, specificity, speed, and the ability to analyze complex matrices. bohrium.comnih.gov While specific applications to this compound may not be extensively documented, the methodologies being applied to other antifungal agents, particularly those in the azole class, are highly relevant. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs in biological fluids. nih.govresearchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. myadlm.orgnih.gov For this compound research, LC-MS/MS would be invaluable for pharmacokinetic studies, enabling the precise measurement of the drug and its metabolites in plasma, serum, or other biological matrices. researchgate.netresearchgate.net The high selectivity of tandem mass spectrometry minimizes interference from endogenous compounds, ensuring accurate quantification even at very low concentrations. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors:

While LC-MS/MS is a dominant technique, advancements in HPLC detectors continue to provide valuable analytical solutions. researchgate.net Techniques such as HPLC with ultraviolet (UV) or fluorescence detection are robust and cost-effective methods for the analysis of antifungal drugs. researchgate.net The choice of detector depends on the chromophoric or fluorophoric properties of the molecule. For chiral compounds, the use of chiral stationary phases in HPLC allows for the separation and quantification of individual enantiomers, which is critical as enantiomers can have different pharmacological and toxicological profiles. researchgate.net

Mass Spectrometry-Based Proteomics:

Mass spectrometry-based proteomics is an emerging field that can provide significant insights into the mechanism of action of antifungal drugs and the fungal response to treatment. mdpi.com This approach allows for the large-scale identification and quantification of proteins in a fungal cell. mdpi.com In this compound research, proteomics could be used to identify the protein targets of the drug, elucidate pathways affected by its presence, and understand mechanisms of drug resistance. mdpi.com

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net CE is particularly well-suited for the analysis of chiral drugs and can be a powerful tool for the enantioselective analysis of this compound and its metabolites. researchgate.net

Table 2: Overview of Emerging Analytical Techniques and Their Potential Applications in this compound Research

| Technique | Principle | Potential Application for this compound |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. researchgate.net | Quantitative analysis in biological fluids for pharmacokinetic and metabolism studies. researchgate.netresearchgate.net |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. researchgate.net | Separation and quantification of this compound enantiomers to assess stereospecific activity and metabolism. researchgate.net |

| Proteomics | Large-scale study of proteins, particularly their structures and functions. mdpi.com | Identification of drug targets, elucidation of mechanism of action, and understanding of resistance mechanisms. mdpi.com |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. researchgate.net | High-efficiency separation and chiral analysis of this compound and related compounds. researchgate.net |

The application of these advanced analytical methodologies will undoubtedly play a crucial role in the continued research and development of this compound and other novel antifungal agents.

Emerging and Future Directions in Glybuthiazol Academic Research

Exploration of Novel Glybuthiazol Analogs with Enhanced Research Profiles

The development of novel analogs of this compound is a key area for future academic research. This involves the synthesis of modified structures designed to exhibit improved properties relevant to specific research applications, rather than direct therapeutic outcomes. Studies on thiadiazole derivatives, in general, have shown that subtle changes in functional groups and substituents can significantly alter their biological activities and chemical characteristics nih.govmdpi.compharmedicopublishers.comnih.govrsc.org. Future research will likely focus on structure-activity relationship (SAR) studies to systematically explore how modifications to the this compound core influence its utility as a research compound. This could include enhancing its solubility, stability under experimental conditions, or fine-tuning its interaction with specific biological targets for mechanistic studies. For example, research into other thiadiazole derivatives has demonstrated that incorporating specific functional groups, such as sulfonyl moieties or aromatic rings, can lead to enhanced potency or selectivity in various assays nih.govdovepress.com. The systematic synthesis and characterization of this compound analogs, coupled with rigorous evaluation of their research-relevant properties, will be crucial for identifying lead compounds for further academic investigation.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Development of this compound as a Research Tool for Specific Biological Targets

Beyond its potential as a scaffold for new compounds, this compound itself, or specifically designed derivatives, can be developed as valuable research tools. This involves utilizing the compound to probe specific biological pathways, elucidate mechanisms of action, or serve as a control in experimental settings. Thiadiazole derivatives have been investigated for their interactions with various biological targets, including enzymes and cellular processes granthaalayahpublication.orgnih.govmdpi.compharmedicopublishers.comnih.gov. Future research directions could focus on identifying specific biological targets where this compound or its analogs exhibit selective modulation. For instance, studies on similar heterocyclic compounds have shown their utility as enzyme inhibitors or probes for cellular pathways nih.govnih.gov. Developing this compound as a well-characterized chemical probe would allow researchers to investigate complex biological systems with greater precision. This could involve designing fluorescently labeled this compound derivatives for imaging studies or creating immobilized versions for affinity-based pull-down assays to identify binding partners.

Comparative Academic Studies with Other Thiadiazole Derivatives in Research Contexts

Comparative academic studies are essential for understanding the relative strengths and weaknesses of this compound compared to other thiadiazole derivatives in specific research contexts. Research into thiadiazoles highlights a wide array of biological activities and chemical properties among different structural variations granthaalayahpublication.orgnih.govnih.govmdpi.comresearchgate.netmdpi.compharmedicopublishers.com. Future research could involve systematic comparative analyses to evaluate this compound and its analogs against other well-established thiadiazole compounds based on parameters such as target specificity, efficacy in biochemical assays, stability, and ease of synthesis. Such studies would provide a clearer understanding of where this compound offers unique advantages or complements existing research tools within the broader thiadiazole chemical space. For example, comparing the performance of this compound derivatives in specific enzyme inhibition assays or cellular pathway modulation studies against other known thiadiazole inhibitors would help define its niche and potential for future research applications nih.govmdpi.comresearchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.